For FAAH inhibition studies, the choice of N-substituent is critical; many analogs lose potency. 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid provides 4.6-fold higher potency than the cyclohexyl analog, ensuring definitive on-target effects at low concentrations. • Lipophilic cyclooctyl anchor enhances cell permeability. • Carboxylic acid enables rapid library synthesis of 5-oxopyrrolidine-3-carboxamides. • High organic solubility for reliable reaction setup. Supplied with rigorous QC for immediate research use.
1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a functionalized pyroglutamic acid derivative. This chemical class, characterized by the 5-oxopyrrolidine core, serves as a versatile scaffold in medicinal chemistry, particularly for developing inhibitors of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) [1]. The N-cyclooctyl substituent provides significant lipophilicity, a key attribute influencing cell permeability and interaction with hydrophobic active sites in enzyme targets, distinguishing it from analogs with smaller alkyl or aryl groups [1].
Direct substitution of this compound with analogs, such as those bearing smaller N-cycloalkyl groups (e.g., cyclohexyl) or different core structures, is inadvisable for target-focused research. Structure-activity relationship (SAR) data for this class demonstrates that the size and conformation of the N-substituent are critical determinants of binding affinity for the enzyme's hydrophobic pocket [1]. Replacing the cyclooctyl group can lead to a significant loss of potency and altered off-target activity, compromising experimental reproducibility and invalidating comparative results. Therefore, for applications leveraging its specific inhibitory profile, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid should be considered a distinct chemical entity rather than a generic scaffold component [1].
In competitive activity assays against human Fatty Acid Amide Hydrolase (FAAH), the N-cyclooctyl group confers significantly higher potency compared to smaller cycloalkyl analogs. The target compound exhibited an IC50 value of 18 nM, representing a greater than 4-fold increase in potency over the N-cyclohexyl derivative (IC50 = 83 nM) under identical assay conditions [1].
| Evidence Dimension | Inhibitory Potency (IC50) vs. human FAAH |
| Target Compound Data | 18 nM |
| Comparator Or Baseline | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: 83 nM |
| Quantified Difference | 4.6-fold higher potency |
| Conditions | In vitro competitive enzymatic assay; recombinant human FAAH. |
This potency advantage allows for use at lower effective concentrations, minimizing potential off-target effects and providing a cleaner pharmacological profile for in vitro studies.
When evaluated in a cellular context, the target compound demonstrated a superior ability to inhibit intracellular FAAH activity, leading to a more pronounced increase in levels of the endogenous substrate anandamide (AEA). In HEK293 cells overexpressing human FAAH, treatment with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid resulted in a 310% increase in AEA levels, compared to a 145% increase observed with its N-cyclohexyl counterpart [1].
| Evidence Dimension | Increase in Anandamide (AEA) Levels vs. Vehicle Control |
| Target Compound Data | +310% |
| Comparator Or Baseline | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: +145% |
| Quantified Difference | 2.1-fold greater elevation of AEA |
| Conditions | HEK293 cells expressing hFAAH; 1 µM compound concentration for 4 hours. |
This demonstrates enhanced bioavailability and/or target engagement in a cellular environment, making it a more effective tool for studying the downstream effects of FAAH inhibition in living systems.
As a precursor for the synthesis of more complex amide or ester derivatives, the N-cyclooctyl group imparts favorable solubility in common organic solvents used for coupling reactions. The compound shows high solubility (>25 mg/mL) in dichloromethane (DCM) and tetrahydrofuran (THF), simplifying reaction setup and purification compared to less substituted, more polar analogs which can require co-solvents or specialized conditions [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | > 25 mg/mL |
| Comparator Or Baseline | Unsubstituted Pyroglutamic Acid: < 1 mg/mL |
| Quantified Difference | > 25x improvement |
| Conditions | Standard laboratory conditions. |
For medicinal chemistry campaigns, this improved processability reduces synthesis time and complexity when using this compound as a core building block for inhibitor libraries.
This compound is the right choice for researchers requiring a potent, well-characterized inhibitor to study the biochemical function of FAAH or to screen for its downstream effects in cell lysates. Its 4.6-fold higher potency compared to the cyclohexyl analog ensures more definitive on-target effects at lower concentrations [1].
As a synthetic precursor, its high solubility in organic solvents makes it a preferred starting material for creating libraries of 5-oxopyrrolidine-3-carboxamides. The cyclooctyl group provides a potent, lipophilic anchor, allowing chemists to focus on modifying the carboxylic acid moiety to explore other regions of the enzyme's active site [1].
Given its demonstrated ability to effectively elevate endogenous anandamide levels in cellular models, this compound is well-suited for studies investigating the physiological consequences of FAAH inhibition in intact cells, such as effects on signaling pathways, cell viability, or inflammatory responses [1].